molecular formula C12H9NO2 B6413632 2-(5-Hydroxypyridin-2-yl)benzaldehyde CAS No. 1261958-03-5

2-(5-Hydroxypyridin-2-yl)benzaldehyde

Cat. No.: B6413632
CAS No.: 1261958-03-5
M. Wt: 199.20 g/mol
InChI Key: NFGIPGBXXAZEIZ-UHFFFAOYSA-N
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Description

2-(5-Hydroxypyridin-2-yl)benzaldehyde is a chemical compound characterized by the presence of a hydroxyl group on the pyridine ring and an aldehyde group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxypyridin-2-yl)benzaldehyde typically involves the reaction of 2-hydroxy-5-nitropyridine with benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The nitro group is reduced to an amino group, which subsequently undergoes a condensation reaction with benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypyridin-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Hydroxypyridin-2-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Hydroxypyridin-2-yl)benzaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-hydroxypyridin-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-1-2-4-11(9)12-6-5-10(15)7-13-12/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGIPGBXXAZEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692432
Record name 2-(5-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261958-03-5
Record name 2-(5-Hydroxypyridin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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